Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate
Description
®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chiral compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a piperazine ring, a benzyl group with a methyl substituent, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-15-12-19(10-9-18-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3 |
InChI Key |
NSXNUBKNJBDSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2CN(CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve:
Large-Scale Esterification: The esterification process is scaled up using large reactors and continuous flow systems to increase efficiency and yield.
Automated Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) or automated column chromatography are employed to ensure consistent product quality.
Quality Control: Rigorous quality control measures, including spectroscopic analysis (NMR, IR) and chromatographic techniques, are implemented to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration) or bromine (for bromination) in the presence of a catalyst like iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Major Products
Hydrolysis: The major product is ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID.
Substitution: Depending on the substituent introduced, products may include nitro, bromo, or other substituted derivatives of the original compound.
Oxidation: The major products are the corresponding carboxylic acid or aldehyde derivatives.
Scientific Research Applications
®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER depends on its specific application:
Molecular Targets: The compound may interact with specific receptors, enzymes, or other biomolecules, leading to a biological response.
Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: The enantiomer of the compound, which may have different biological activity and properties.
3-(BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Lacks the methyl substituent on the benzyl group, leading to different reactivity and applications.
3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: The methyl ester analog, which may have different solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
